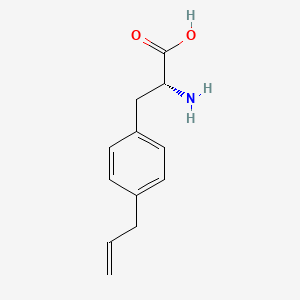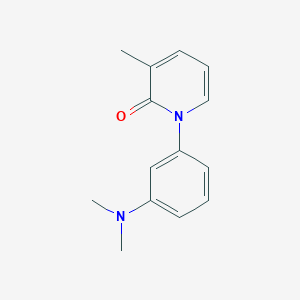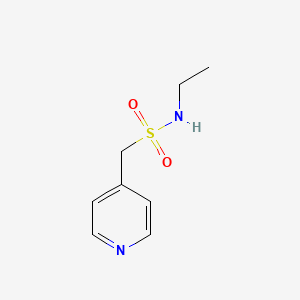
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is an organic compound with a complex structure that includes acetyl, ethyl, and dihydroxy functional groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the acetylation of 5-ethyl-2,6-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism by which 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dihydroxybenzaldehyde
- 5-Ethyl-2-hydroxyacetophenone
- 2,6-Dihydroxyacetophenone
Comparison: Compared to these similar compounds, 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role.
Eigenschaften
CAS-Nummer |
412338-84-2 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-acetyl-5-ethyl-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-3-7-4-8(6(2)13)11(15)9(5-12)10(7)14/h4-5,14-15H,3H2,1-2H3 |
InChI-Schlüssel |
FZQLTHZIWRBZPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1O)C=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)



![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)


![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)

